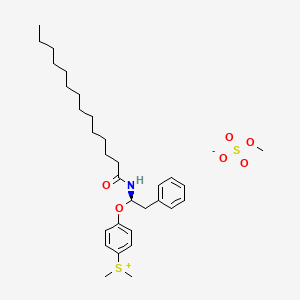
Tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide is a chemical compound with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.165 g/mol It is characterized by its unique structure, which includes a pyrroloimidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide involves its interaction with molecular targets and pathways within biological systems. It may act as an inhibitor of specific enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide include other pyrroloimidazole derivatives and related heterocyclic compounds. Examples include:
- 1H-Pyrrolo(1,2-a)imidazole-7a-carboxamide
- Tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxamide
Uniqueness
What sets 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide apart is its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
126101-09-5 |
|---|---|
Formule moléculaire |
C7H9N3O3 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2,5-dioxo-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-7a-carboxamide |
InChI |
InChI=1S/C7H9N3O3/c8-6(13)7-2-1-5(12)10(7)3-4(11)9-7/h1-3H2,(H2,8,13)(H,9,11) |
Clé InChI |
YIKZHRIABJQJCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(NC(=O)CN2C1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















